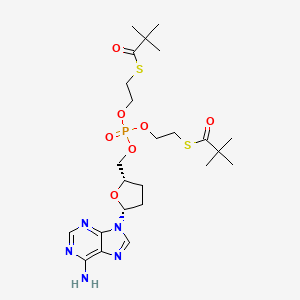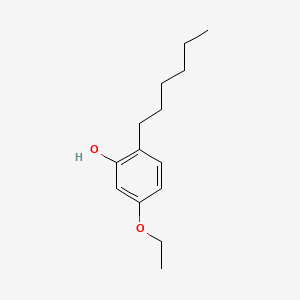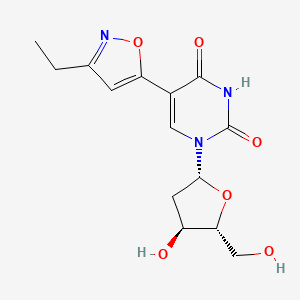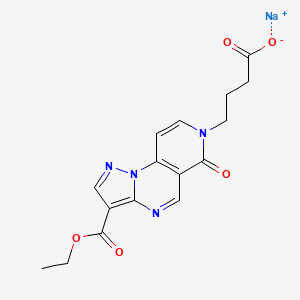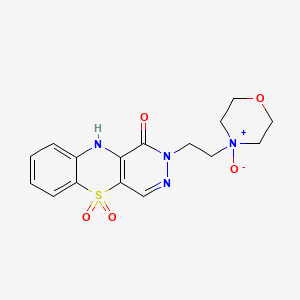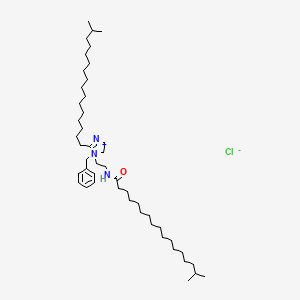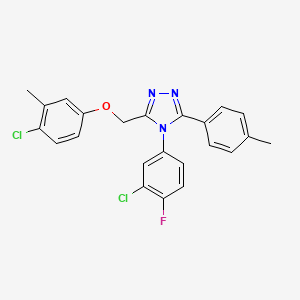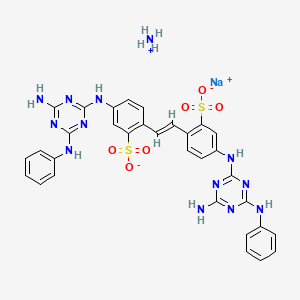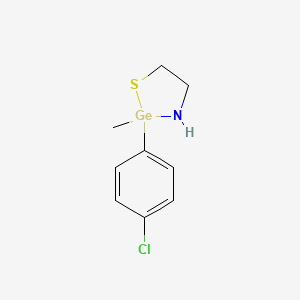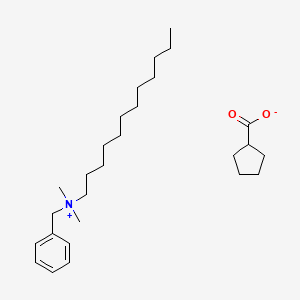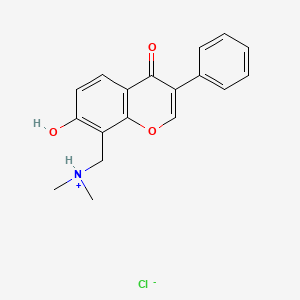
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride is a synthetic compound belonging to the isoflavone class of organic compounds. Isoflavones are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a dimethylaminomethyl group at the 8th position and a hydroxyl group at the 7th position on the isoflavone backbone, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoflavone Core: This can be achieved through the cyclization of appropriate chalcones under basic conditions.
Introduction of the Dimethylaminomethyl Group: This step involves the reaction of the isoflavone core with formaldehyde and dimethylamine, often in the presence of a catalyst such as hydrochloric acid.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydroisoflavone derivative.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of 7-ketoisoflavone derivatives.
Reduction: Formation of dihydroisoflavone derivatives.
Substitution: Formation of various substituted isoflavone derivatives depending on the nucleophile used.
科学研究应用
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: It may interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
相似化合物的比较
Similar Compounds
7-Hydroxyisoflavone: Lacks the dimethylaminomethyl group, resulting in different biological activities.
8-Methyl-7-hydroxyisoflavone: Contains a methyl group instead of a dimethylaminomethyl group, leading to variations in solubility and reactivity.
7,8-Dihydroxyisoflavone: Contains an additional hydroxyl group, which can enhance its antioxidant properties.
Uniqueness
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride is unique due to the presence of the dimethylaminomethyl group, which can enhance its solubility and potentially modify its biological activities compared to other isoflavone derivatives.
属性
CAS 编号 |
67292-72-2 |
|---|---|
分子式 |
C18H18ClNO3 |
分子量 |
331.8 g/mol |
IUPAC 名称 |
(7-hydroxy-4-oxo-3-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-19(2)10-14-16(20)9-8-13-17(21)15(11-22-18(13)14)12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3;1H |
InChI 键 |
GUYINMHKFKBFLU-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


